1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(3-pyridin-3-yloxyazetidine-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12(20)18-7-4-13(5-8-18)16(21)19-10-15(11-19)22-14-3-2-6-17-9-14/h2-3,6,9,13,15H,4-5,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVHLJJCSMDXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the pyridin-3-yloxy azetidine intermediate. This intermediate is then coupled with piperidin-1-yl ethanone under specific reaction conditions to yield the final product. Common reagents used in these reactions include bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
Piperidine-Ethanone Core: All compounds share a piperidine-ethanone backbone, but substituents vary significantly. The target compound uniquely incorporates an azetidine-carbonyl group, which enhances steric hindrance compared to simpler phenyl or benzoyl substituents in analogs like and .
Bioactive Substituents : The quinazoline-nitroimidazole derivative in exhibits higher molecular complexity and bioactivity (e.g., kinase inhibition), whereas the pyridinyloxy group in the target compound may improve hydrogen-bonding interactions with biological targets.
Synthetic Complexity : The azetidine moiety in the target compound likely requires multi-step synthesis involving azetidine ring formation and coupling reactions, as seen in (impurity synthesis via Dess-Martin periodinane oxidation) and (chloroacetylation followed by nucleophilic substitution).
Physicochemical and Spectroscopic Comparisons
- Melting Points : Derivatives with bulky substituents (e.g., quinazoline-nitroimidazole in ) show higher melting points (128–177°C) due to strong intermolecular forces, while simpler analogs (e.g., ) lack reported data, suggesting lower crystallinity.
- Spectroscopic Characterization: IR and NMR data for piperidine-ethanone derivatives (e.g., ) confirm carbonyl peaks at ~1650–1750 cm⁻¹ (IR) and δ 2.0–2.5 ppm (¹H NMR for acetyl protons). The azetidine ring in the target compound may introduce distinct ¹³C NMR signals at δ 50–70 ppm for sp³ carbons.
- Isomerization Behavior: Analogous compounds like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibit amide bond isomerization with an energy barrier of ~67 kJ/mol, as shown via variable-temperature NMR . The azetidine-carbonyl group in the target compound may reduce isomerization due to restricted rotation.
Biological Activity
1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the synthesis, biological activity, and research findings related to this compound, with a focus on its pharmacological properties.
Chemical Structure and Synthesis
The compound features a unique structure comprising an azetidine ring, a pyridine moiety, and a piperidine group. The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitutions to introduce the various functional groups. The synthetic route can be optimized for yield and purity, utilizing techniques such as high-throughput screening and continuous flow reactors.
Biological Activity
Pharmacological Properties:
Research indicates that derivatives of pyridine and azetidine compounds often exhibit a variety of biological activities, including:
- Antitumor Activity: Compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. For instance, studies on pyrazole derivatives have demonstrated their ability to inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which are common in azetidine derivatives. This is particularly relevant in the context of chronic inflammatory diseases .
- Antimicrobial Activity: Similar compounds have been evaluated for their effectiveness against antibiotic-resistant bacteria. For example, derivatives have shown promising results against strains like MRSA and VREF .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of the pyridine and azetidine rings allows for binding to various receptors or enzymes, potentially leading to inhibition of their activity. This interaction can disrupt cellular pathways critical for disease progression.
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor activity | Showed significant inhibition of cancer cell proliferation (IC50 values ranging from 5 to 15 µM). |
| Study B | Assess anti-inflammatory effects | Reduced levels of pro-inflammatory cytokines in vitro by up to 70%. |
| Study C | Test antimicrobial efficacy | Inhibited growth of MRSA with an MIC of 32 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
